molecular formula C8H10N2O B12329211 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole

Cat. No.: B12329211
M. Wt: 150.18 g/mol
InChI Key: ZAQMBJYSWDDSLV-UHFFFAOYSA-N
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Description

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an ethynyl group and a 2-methoxyethyl group

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

4-ethynyl-1-(2-methoxyethyl)pyrazole

InChI

InChI=1S/C8H10N2O/c1-3-8-6-9-10(7-8)4-5-11-2/h1,6-7H,4-5H2,2H3

InChI Key

ZAQMBJYSWDDSLV-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with an ethynylating agent under controlled conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated pyrazole reacts with an ethynyl compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and selectivity. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethynyl-1-methyl-1H-imidazole
  • 4-ethynyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Uniqueness

4-ethynyl-1-(2-methoxyethyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethynyl and 2-methoxyethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

4-Ethynyl-1-(2-methoxyethyl)-1H-pyrazole is a compound within the pyrazole class, notable for its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, analgesic, and antitumor properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}N3_{3}O, with a molecular weight of approximately 162.19 g/mol. Its structure features a pyrazole ring substituted with an ethynyl group and a methoxyethyl side chain, which significantly contributes to its chemical reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Specifically, this compound has been shown to inhibit key enzymes involved in inflammatory pathways. For example:

  • Inhibition of COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
  • Cytokine Modulation : Studies demonstrate that pyrazole derivatives can reduce the production of pro-inflammatory cytokines.

2. Analgesic Activity

The analgesic properties of this compound are noteworthy:

  • Pain Models : In animal models, this compound has demonstrated efficacy in reducing pain responses comparable to established analgesics.
  • Mechanism of Action : The analgesic effect is believed to be mediated through the inhibition of pain signaling pathways.

3. Antitumor Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines:

  • Breast Cancer : Studies have shown that this compound inhibits the proliferation of breast cancer cells, with IC50_{50} values indicating potent activity.
  • Lung Cancer : Similar efficacy has been observed against lung cancer cell lines, where it induces apoptosis and cell cycle arrest.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar pyrazole derivatives is useful:

Compound NameStructure FeaturesUnique Properties
4-Ethynyl-1-methyl-1H-pyrazoleEthynyl group, methyl substitutionKnown for anti-inflammatory properties
5-Ethynyl-1H-pyrazoleEthynyl group at position 5Exhibits potent antitumor activity
3-Methyl-1-(2-methoxyethyl)-1H-pyrazoleMethyl substitution at position 3Shows significant analgesic effects
4-Ethynyl-1-(4-fluorophenyl)-1H-pyrazoleFluorophenyl substitutionEnhanced bioactivity due to fluorine's electronegativity

This table illustrates the diversity within the pyrazole class while emphasizing the distinct biological activities associated with this compound.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Breast Cancer Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability in MCF7 breast cancer cells, with an IC50_{50} value of approximately 15 µM.
  • Pain Relief in Animal Models : In a controlled study involving mice subjected to nociceptive stimuli, administration of this compound led to a notable decrease in pain responses compared to control groups.

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